molecular formula C13H16FNO2 B1489184 2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid CAS No. 2097980-33-9

2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid

Cat. No. B1489184
CAS RN: 2097980-33-9
M. Wt: 237.27 g/mol
InChI Key: YTSNTGNLHDCDEA-UHFFFAOYSA-N
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Description

“2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

The molecular structure of piperidine-containing compounds, such as “this compound”, is crucial for their function. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Studies

A series of benzamide derivatives, including those related to 2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid, were synthesized and structurally characterized, revealing potential applications in identifying binding sites for allosteric modulators of certain receptors. This includes implications for the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, which is critical in synaptic transmission and plasticity (Wu et al., 2014).

Potential Antipsychotic Effects

Research on compounds structurally similar to this compound, like YKP1447, has shown promising "atypical" antipsychotic properties, indicating potential applications in treating psychiatric disorders. These compounds exhibit selective binding to certain serotonin and dopamine receptors, suggesting a unique profile with fewer side effects compared to traditional antipsychotic medications (Dong et al., 2009).

Lipid Regulation and Potential Anti-Diabetic Effects

Compounds with piperidine moieties, akin to this compound, have shown significant activities in decreasing triglycerides, cholesterol, and blood sugar levels in preclinical models. This points towards their potential use in treating metabolic disorders like diabetes and hyperlipidemia (Komoto et al., 2000).

Anticholinesterase Activity

Piperidine derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity, which is a key therapeutic target in treating Alzheimer's disease and other cognitive disorders. Certain piperidine derivatives have shown potent inhibitory effects on AChE, potentially offering a new avenue for antidementia treatments (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action of piperidine-containing compounds is diverse and depends on their specific structure and the biological system they interact with . For example, some piperidine derivatives are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in the field of piperidine-containing compounds like “2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid” are likely to involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-8-10-4-3-7-15(9-10)12-6-2-1-5-11(12)13(16)17/h1-2,5-6,10H,3-4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSNTGNLHDCDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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